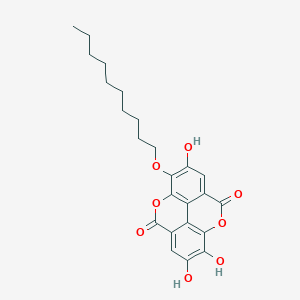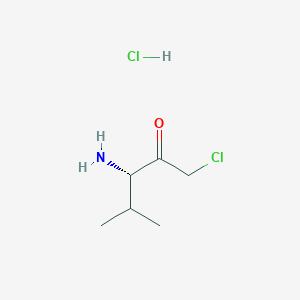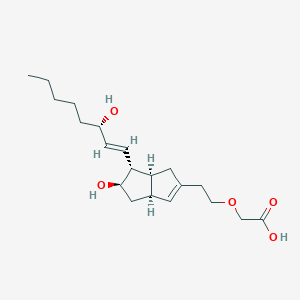
5-Fluoro-1-naphthaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-Fluoro-1-naphthaldehyde often involves complex chemical reactions. For instance, the synthesis of related naphthalene derivatives involves multi-step processes including palladium-catalyzed cross-coupling reactions and the use of specific reagents like potassium tert-butoxide in toluene for cyclization reactions (Wang et al., 2011). Such methodologies indicate the complexity and precision required in synthesizing naphthaldehyde derivatives.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-naphthaldehyde and its derivatives is crucial for their chemical behavior and properties. Naphthalimide derivatives, for example, are known for their multifunctional nature, as demonstrated by their ability to selectively react with various functional groups (Wang et al., 2018). The presence of the fluorine atom and the aldehyde group in the compound plays a significant role in its chemical and physical properties.
Chemical Reactions and Properties
Chemical reactions involving 5-Fluoro-1-naphthaldehyde are diverse and often lead to the formation of complex products. For instance, silver-catalyzed tandem synthesis has been used to create highly functionalized naphthyridines, showcasing the versatility of naphthaldehyde derivatives in chemical synthesis (Verma et al., 2013). Such reactions highlight the reactivity and potential of 5-Fluoro-1-naphthaldehyde in forming diverse chemical structures.
Physical Properties Analysis
The physical properties of 5-Fluoro-1-naphthaldehyde derivatives, such as fluorescence and crystal structure, are of considerable interest. For example, studies on naphthalimide-based fluorophore compounds have revealed significant insights into their crystal structure and optical properties, which are essential for potential applications in material sciences (Ren et al., 2019).
Chemical Properties Analysis
The chemical properties of 5-Fluoro-1-naphthaldehyde are characterized by its reactivity and potential to form various chemical bonds. Its derivatives have been utilized in the construction of complex molecules, such as those used in fluorescence sensing and molecular logic (Georgiev et al., 2017). These properties make it a valuable compound in the development of advanced materials and chemical sensors.
Aplicaciones Científicas De Investigación
Fluorogenic Aldehyde in Aldol Reactions : A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 5-Fluoro-1-naphthaldehyde, has been developed for monitoring the progress of aldol reactions. This compound enhances fluorescence, making it a valuable tool for evaluating catalyst activities and reaction conditions (Guo & Tanaka, 2009).
Sensors and Molecular Recognition : 2-Hydroxy-1-naphthaldehyde, a closely related compound, serves as a versatile building block for the development of fluorescent chemosensors. These sensors are effective for detecting various cations, anions, and toxic species and have applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
Excited-State Intramolecular Proton Transfer : Investigations on the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system, another derivative, reveal its potential for excited-state intramolecular proton transfer fluorescence. This could guide the development of new sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).
Biochemical and Pharmaceutical Research : Naphthalimide derivatives can effectively detect 5-formylpyrimidine by PAGE analysis and dot-blot assays, offering potential for future applications in biochemical and pharmaceutical research (Wang et al., 2018).
Synthesis of Fluorinated Naphthoic Acids : A study synthesized various mono- and difluorinated naphthoic acids, providing valuable structural units for biologically active compounds. This highlights the versatility of fluorinated naphthalene derivatives in medicinal chemistry (Tagat et al., 2002).
Propiedades
IUPAC Name |
5-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWJEXWKQDOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559497 | |
| Record name | 5-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-naphthaldehyde | |
CAS RN |
110931-86-7 | |
| Record name | 5-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)

![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)

![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)


